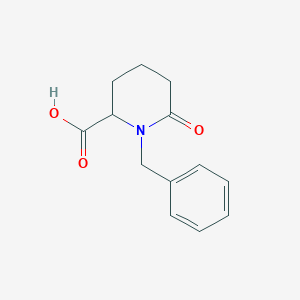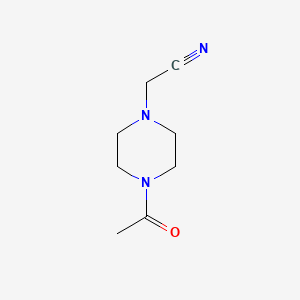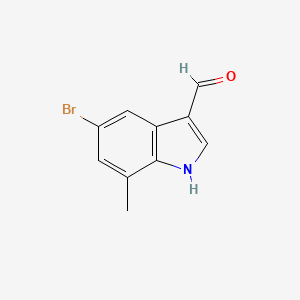
7-(Bromomethyl)-1-chloroisoquinoline
描述
7-(Bromomethyl)-1-chloroisoquinoline is a heterocyclic organic compound that features both bromomethyl and chloro substituents on an isoquinoline ring. Isoquinolines are a class of compounds known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-1-chloroisoquinoline typically involves the bromination of 1-chloroisoquinoline. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively brominates the methyl group at the 7-position of the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
7-(Bromomethyl)-1-chloroisoquinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated isoquinoline derivatives.
科学研究应用
7-(Bromomethyl)-1-chloroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7-(Bromomethyl)-1-chloroisoquinoline involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of essential biological processes, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
1-Chloroisoquinoline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
7-Bromomethylisoquinoline: Lacks the chloro group, affecting its overall reactivity and biological activity.
7-(Bromomethyl)-1-methylisoquinoline: Substitution of the chloro group with a methyl group alters its chemical properties and reactivity.
Uniqueness
7-(Bromomethyl)-1-chloroisoquinoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity patterns and biological activities. This dual functionality makes it a valuable compound in synthetic chemistry and pharmaceutical research.
属性
IUPAC Name |
7-(bromomethyl)-1-chloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSJHPRSSYLKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592575 | |
| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209285-92-7 | |
| Record name | 7-(Bromomethyl)-1-chloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
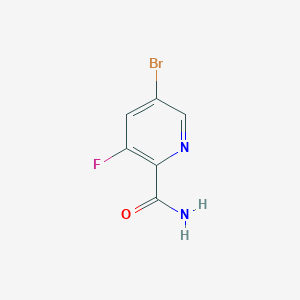
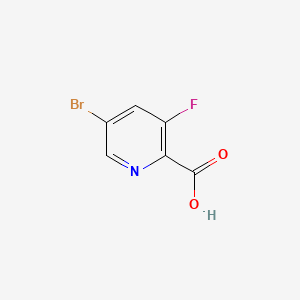
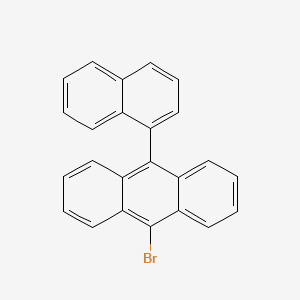
![9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene](/img/structure/B1287188.png)
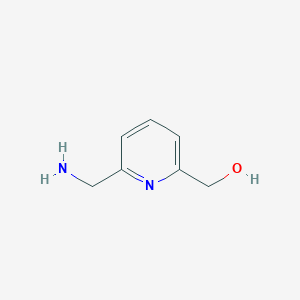
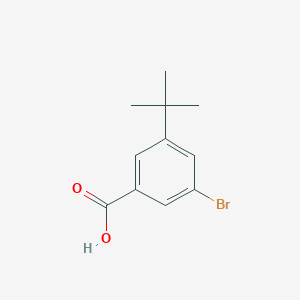
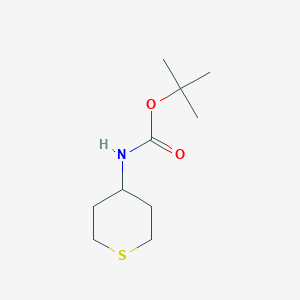
![1-(Benzo[d]oxazol-2-yl)piperidin-4-amine hydrochloride](/img/structure/B1287197.png)
